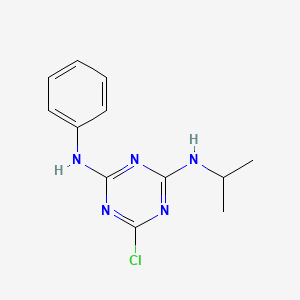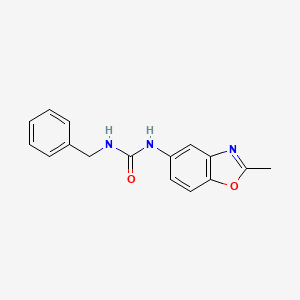![molecular formula C19H22N2O3S2 B5703826 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine involves the inhibition of protein kinase C and calmodulin-dependent protein kinase II. These enzymes play a crucial role in cell signaling and proliferation. By inhibiting their activity, 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine can disrupt cell signaling pathways and induce apoptosis.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying various biological processes. However, it is important to note that the compound can have off-target effects and may not be suitable for all experiments.
Direcciones Futuras
There are several future directions for research involving 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine. One potential area of research is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the investigation of the compound's anti-inflammatory and neuroprotective effects, which may have applications in the treatment of various diseases. Additionally, further studies are needed to determine the compound's safety and efficacy in humans.
Conclusion:
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine is a unique and versatile compound that has potential applications in various fields of scientific research. Its ability to inhibit the activity of specific enzymes makes it a useful tool for studying various biological processes. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine involves the reaction of piperazine with phenylsulfonyl chloride and 3-phenylthiopropanoic acid in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and calmodulin-dependent protein kinase II. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(11-16-25-17-7-3-1-4-8-17)20-12-14-21(15-13-20)26(23,24)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWLUKDUAGWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)
